molecular formula C9H16N2O2 B1491577 1-(Oxolane-2-carbonyl)pyrrolidin-3-amine CAS No. 1249697-28-6

1-(Oxolane-2-carbonyl)pyrrolidin-3-amine

Cat. No.: B1491577
CAS No.: 1249697-28-6
M. Wt: 184.24 g/mol
InChI Key: DDXODCZUQCYWDY-UHFFFAOYSA-N
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Description

1-(Oxolane-2-carbonyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring an oxolane (tetrahydrofuran) ring connected via a carbonyl group at the 2-position of the oxolane and the 1-position of the pyrrolidine. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol.

Properties

CAS No.

1249697-28-6

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C9H16N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h7-8H,1-6,10H2

InChI Key

DDXODCZUQCYWDY-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)N2CCC(C2)N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences and similarities between 1-(Oxolane-2-carbonyl)pyrrolidin-3-amine and related pyrrolidine/amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
This compound C₉H₁₄N₂O₂ 182.22 Oxolane-2-carbonyl, pyrrolidin-3-amine Not explicitly reported
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride C₁₁H₁₅N₃O₂·2HCl 294.18 4-Nitrobenzyl, dihydrochloride salt Research use (no specific activity)
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl group Not explicitly reported
LY2389575 (mGlu receptor NAM) C₁₅H₁₃BrCl₂N₄·CH₃SO₃H N/A Bromopyrimidinyl, dichlorobenzyl mGlu receptor antagonist (CNS activity)
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C₁₁H₁₄ClN₃O 239.71 Chloropyridine carbonyl, piperidin-4-amine Not explicitly reported

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • This compound : The oxolane ring and carbonyl group balance polarity, likely resulting in moderate LogP (~1.5–2.0), favoring blood-brain barrier (BBB) penetration.

ADME Profiles

  • Rule of Five Compliance: Analogs like 7a, 7b, and 7e-h () adhere to Lipinski’s rule, suggesting oral bioavailability. The target compound’s molecular weight (182.22) and hydrogen-bond donors (2) align with these criteria .
  • Metabolic Stability : Cyclopropyl-containing derivatives resist cytochrome P450 oxidation, whereas nitrobenzyl groups () may undergo reductive metabolism .

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